molecular formula C19H14ClFN2O2S B11367162 4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate

4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate

Cat. No.: B11367162
M. Wt: 388.8 g/mol
InChI Key: XSNODFLXXKJOOF-UHFFFAOYSA-N
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Description

4-FLUOROPHENYL 5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUOROPHENYL 5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenyl and 5-chloro-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxylate under specific conditions such as controlled temperature and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-FLUOROPHENYL 5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-FLUOROPHENYL 5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-FLUOROPHENYL 5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-FLUOROPHENYL 5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE derivatives with different substituents on the phenyl or pyrimidine rings.
  • Other pyrimidine derivatives with similar structural features but different functional groups.

Uniqueness

The uniqueness of 4-FLUOROPHENYL 5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of fluorine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14ClFN2O2S

Molecular Weight

388.8 g/mol

IUPAC Name

(4-fluorophenyl) 5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14ClFN2O2S/c1-12-3-2-4-13(9-12)11-26-19-22-10-16(20)17(23-19)18(24)25-15-7-5-14(21)6-8-15/h2-10H,11H2,1H3

InChI Key

XSNODFLXXKJOOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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